Berbine, (+)-
Description
Historical Trajectories in Isoquinoline (B145761) Alkaloid Research and (+)-Berbine Discovery
The journey into the world of isoquinoline alkaloids, a large and diverse family of nitrogen-containing compounds found predominantly in the plant kingdom, began in the early 19th century. nih.govrsc.org The isolation of morphine from the opium poppy, Papaver somniferum, marked the first discovery of a bioactive isoquinoline alkaloid and sparked considerable scientific interest in this class of compounds. nih.govrsc.org These natural products, typically derived from the amino acids tyrosine or phenylalanine, exhibit a wide array of structural diversity and biological activities. nih.govrsc.org
Berberine (B55584), the parent compound of (+)-Berbine, has a rich history in traditional medicine, particularly in Chinese and Ayurvedic practices, where plants containing it were used for various ailments. caringsunshine.comprovita-nutrition.cawebmd.com The first recorded use of berberine dates back approximately 3,000 years in China. nih.gov It was first isolated in 1917 from goldenseal (Hydrastis canadensis). acs.org Historically, materials rich in berberine were also utilized as a yellow dye. wikipedia.org The first to observe berberine were Chevallier and Pelletan in 1826, who named it Zanthopicrite. scispace.com Buchner and Herberger are also credited with its discovery in Berberis vulgaris in 1830. muni.cz
The Protoberberine Scaffold: Significance in Natural Product Chemistry Research
At the core of (+)-Berbine is the protoberberine scaffold, a tetracyclic system known as the 5,6-dihydrodibenzo[a,g]quinolizinium moiety. nih.gov This structural framework is a prominent feature in a significant group of secondary metabolites found in a wide range of plants. nih.gov The planarity and rigid structure of the protoberberine backbone are considered key to its biological activities, which are often attributed to its ability to interact with DNA and various enzymes. nih.govoup.com
The protoberberine skeleton is a privileged scaffold in medicinal chemistry, meaning it serves as a versatile platform for the development of new therapeutic agents. acs.orgnih.govfrontiersin.org Its unique four-ring structure allows for structural modifications at various positions, enabling the synthesis of a diverse library of derivatives with potentially enhanced or novel biological properties. acs.orgscielo.br Researchers have focused on modifying the C-8, C-9, and C-13 positions of the berberine structure to improve its pharmacological profile. scielo.br
The biosynthesis of the protoberberine skeleton is a complex enzymatic process. Reticuline is a key precursor in the formation of protoberberine alkaloids in plants. wikipedia.org The formation of the characteristic "berberine bridge" is an oxidative process involving the N-methyl group. wikipedia.orgoup.com
Current Research Paradigms and Challenges in (+)-Berbine Studies
Modern research on (+)-Berbine and its parent compound, berberine, is multifaceted, exploring its potential in various therapeutic areas. frontiersin.org However, a significant hurdle in the clinical application of berberine is its low bioavailability. nih.govmcgill.cadergipark.org.tr This is primarily due to its poor absorption from the gastrointestinal tract and rapid metabolism. dergipark.org.tr
To address this challenge, researchers are actively investigating various strategies to enhance bioavailability. These include the development of novel drug delivery systems like nanoparticles, liposomes, and microemulsions. mcgill.cadergipark.org.trfrontiersin.org Another approach involves the synthesis of berberine derivatives with improved solubility and metabolic stability. scielo.brmcgill.ca Systematic structural modification has been shown to be an effective method to alter its biological activities and improve efficacy. scielo.br
The complexity of synthesizing protoberberine alkaloids in the laboratory also presents a challenge. researchgate.net However, recent advancements in synthetic organic chemistry, such as palladium-catalyzed enolate arylation and one-pot reactions involving alkyne annulation, are providing more efficient routes to the protoberberine scaffold and its analogs. nih.govnih.govfrontiersin.orgresearchgate.net These methods offer modularity, allowing for the rapid synthesis of diverse derivatives for further study. nih.govacs.org
Furthermore, the complete elucidation of the biosynthetic pathways in various plant species remains an active area of research. oup.comfrontiersin.org Understanding these pathways at a molecular level could open up new avenues for the biotechnological production of (+)-Berbine and related compounds. nih.govcore.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
107538-84-1 |
|---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(13aR)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2/t17-/m1/s1 |
InChI Key |
BRLDZKPJJNASGG-QGZVFWFLSA-N |
SMILES |
C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3C[C@@H]2C4=CC=CC=C41 |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 |
Origin of Product |
United States |
Stereochemical Analysis and Structural Characterization Methodologies for + Berbine
Advanced Spectroscopic Techniques in Absolute Configuration Assignment (e.g., Chiroptical Methods, NMR)
Chiroptical Methods: Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. mdpi.com For tetrahydroprotoberberine alkaloids, the ECD spectra exhibit characteristic Cotton effects that are directly related to their stereochemistry. researchgate.net Examination of the circular dichroism spectra of various tetrahydroprotoberberine alkaloids and their salts has shown that the absolute configuration can be assigned directly from the sign of the Cotton effect observed between 280-290 nm for the hydrohalide salts. researchgate.net Furthermore, an intense Cotton effect in the 206-210 nm region also correlates directly with the absolute configuration, regardless of the substitution pattern or pH. researchgate.net For instance, a 14S-configuration, as seen in related tetrahydroberberines, is associated with an intense negative Cotton effect between 206-210 nm. researchgate.net
NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is invaluable for determining the basic connectivity of a molecule, advanced 2D NMR experiments are essential for elucidating its stereochemistry. muni.cz Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlations between protons, which helps in defining their relative orientation. In the context of protoberberine alkaloids, the stereochemistry at C-14 can be deduced with the aid of coupling constants and key NOESY correlations. researchgate.net The configuration of the B/C ring fusion in related N-methylated compounds can be indicated by the chemical shift of the N-CH₃ protons. tandfonline.com For the broader class of quaternary protoberberine alkaloids, 2D NOE experiments have been used to detect contacts between berberine (B55584) protons and other molecules, revealing specifics of intermolecular interactions. muni.cz
| Technique | Observation | Structural Inference | Reference |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Sign of the Cotton effect at 280-290 nm (hydrohalide salts) | Directly assigns absolute configuration | researchgate.net |
| Electronic Circular Dichroism (ECD) | Sign of the intense Cotton effect at 206-210 nm | Correlates with absolute configuration, independent of pH or substitution | researchgate.net |
| NOESY (2D NMR) | Key correlations between protons (e.g., involving H-14) | Defines relative stereochemistry and conformation | researchgate.net |
| ¹H NMR | Chemical shift of N-CH₃ protons in related cis-N-methyl compounds | Indicates cis-configuration of the B/C ring fusion | tandfonline.com |
X-ray Crystallography in Defining (+)-Berbine Derivatives' Solid-State Structures
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and absolute stereochemistry. While a crystal structure for (+)-Berbine itself is not detailed in the provided context, extensive crystallographic studies have been performed on its parent compound, berberine, and numerous derivatives. These studies are crucial for understanding the foundational protoberberine skeleton.
The molecular structures of several berberine derivatives, such as berberine azide (B81097) and berberine thiocyanate, have been determined by X-ray diffraction. nih.gov These analyses confirmed that the protoberberine skeleton is not perfectly planar; the two aromatic portions of the molecule are twisted relative to each other by 10° to 15°. nih.gov
More complex derivatives designed for specific biological interactions have also been characterized. For example, the X-ray crystal structure of a 13-substituted pyridine (B92270) derivative of berberine complexed with a bimolecular human telomeric G-quadruplex has been solved at a resolution of 1.70 Å. rcsb.orgnih.govacs.org This analysis provided a detailed understanding of the ligand's binding mode. rcsb.orgnih.gov Similarly, the crystal structure of berberine complexed with a 22-mer human telomeric DNA sequence has been solved, revealing a unique binding stoichiometry where ligand molecules stack on the G-tetrads. oup.com These crystallographic studies on derivatives are instrumental, offering insights into the steric and electronic features of the core berberine structure that are directly applicable to understanding (+)-Berbine. unifi.itmdpi.com
| Compound/Complex | Resolution (Å) | Key Structural Finding | Reference |
|---|---|---|---|
| Berberine Azide | Not specified | Protoberberine skeleton is twisted by 10° | nih.gov |
| Berberine Thiocyanate | Not specified | Protoberberine skeleton is twisted by 15° | nih.gov |
| 13-Pyridyl Berberine Derivative-Telomeric DNA Complex | 1.70 | Detailed understanding of ligand-G-quadruplex binding interactions | rcsb.orgnih.gov |
| Berberine-SmChiB Complex | Not specified | Structure solved by molecular replacement to guide inhibitor design | nih.gov |
Computational Approaches to Conformational Analysis and Stereochemical Elucidation
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for elucidating the structural and electronic properties of complex molecules like berberine. nih.govfigshare.com These methods allow for the theoretical prediction of molecular geometries, spectroscopic properties, and reaction energetics, providing insights that complement experimental data.
Conformational Analysis and Geometry Optimization: DFT calculations, often using functionals like B3LYP, are employed to determine the optimized, low-energy geometries of berberine and its derivatives. nih.govresearchgate.net Studies have shown that the berberine cation is nearly flat, with a slight deviation from planarity in the partially saturated C ring. researchgate.net Computational models can also be used to study isomerization processes, identifying transition states and comparing the relative stability of different conformers. mdpi.com
Stereochemical Elucidation: A powerful application of computational methods is the prediction of chiroptical spectra for comparison with experimental results to assign absolute configuration. mdpi.com The TD-DFT method can calculate the excited state energies and thus the theoretical ECD spectrum of a molecule. nih.gov By comparing the calculated spectrum of a specific enantiomer (e.g., 14S) with the experimentally measured spectrum, the absolute configuration can be confidently assigned. mdpi.comresearchgate.net This combined experimental and computational approach is particularly valuable for molecules that are not easily crystallized or for which chiroptical rules are ambiguous.
Analysis of Electronic Properties: Beyond structure, DFT calculations provide detailed information on the electronic nature of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, with the HOMO-LUMO gap indicating the molecule's reactivity and stability. figshare.com Molecular docking simulations, another computational technique, use these calculated properties to predict how a ligand like berberine might bind to a biological target, assessing binding affinities and identifying key interactions. innovareacademics.innih.govresearchgate.net
| Method | Application | Finding/Prediction | Reference |
|---|---|---|---|
| DFT (e.g., B3LYP) | Geometry Optimization | Optimized molecular structure, identification of low-energy conformers | nih.govresearchgate.net |
| TD-DFT | ECD Spectrum Simulation | Prediction of Cotton effects for comparison with experimental data to assign absolute configuration | researchgate.netnih.gov |
| DFT | HOMO-LUMO Energy Calculation | Determination of electronic stability and reactivity (calculated gap ~3.19 eV) | figshare.com |
| Molecular Docking | Binding Affinity Prediction | Predicts binding energy and interaction modes with biological targets (e.g., -8.14 kcal/mol with EGFR) | innovareacademics.in |
| Molecular Dynamics (MD) | Conformational Stability | Assesses the stability of ligand-protein complexes over time | innovareacademics.innih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| (+)-Berbine |
| Berberine |
| Berberine Azide |
| Berberine Thiocyanate |
| (S)-Reticuline |
| (S)-Norcoclaurine |
| Jatrorrhizine |
| Palmatine chloride |
| Columbamine chloride |
| Jatrorrhizine chloride |
| (-)-cis-N-methyl canadine (B1168894) |
| Xylopinine |
| Discretine |
| Coreximine |
| Laudanosoline |
| Berberrubine (B190655) |
Biosynthetic Pathways and Genetic Regulation of + Berbine Production
Enzymatic Steps from L-Tyrosine to the Protoberberine Core
The journey from L-tyrosine to the central protoberberine scaffold involves a cascade of precisely catalyzed reactions. L-tyrosine serves as the initial precursor for both halves of the benzylisoquinoline structure. frontiersin.orgresearchgate.netresearchgate.net It is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgresearchgate.netresearchgate.netnih.gov The formation of dopamine can occur through decarboxylation and subsequent 3-hydroxylation of L-tyrosine, while 4-HPAA is produced via transamination and decarboxylation. nih.gov
The first committed step in the biosynthesis of all BIAs is the condensation of dopamine and 4-HPAA, a reaction catalyzed by Norcoclaurine Synthase (NCS) . mdpi.comresearchgate.netredalyc.orgscielo.org.mx This enzymatic step yields (S)-norcoclaurine, the foundational precursor for the vast array of BIA compounds. mdpi.comresearchgate.netmdpi.com
Following the formation of (S)-norcoclaurine, a series of methylation reactions occur, catalyzed by specific methyltransferases. These enzymes are crucial for modifying the core structure and directing the pathway toward berberine (B55584).
(S)-norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position of (S)-norcoclaurine to produce (S)-coclaurine. mdpi.comoup.comnih.gov
(S)-coclaurine N-methyltransferase (CNMT) then adds a methyl group to the amine, converting (S)-coclaurine into (S)-N-methylcoclaurine. mdpi.comresearchgate.net
A subsequent hydroxylation at the 3'-position is catalyzed by (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B2), a cytochrome P450 enzyme. researchgate.netnih.govkyoto-u.ac.jp
Finally, 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) catalyzes the methylation of the newly introduced hydroxyl group, resulting in the formation of (S)-reticuline, a critical branch-point intermediate in BIA metabolism. oup.comresearchgate.netresearchgate.net
Table 1: Key Enzymes in the Initial Steps of Berberine Biosynthesis
| Enzyme | Abbreviation | Function | Substrate(s) | Product |
|---|---|---|---|---|
| Norcoclaurine Synthase | NCS | Condensation reaction | Dopamine, 4-HPAA | (S)-Norcoclaurine |
| (S)-norcoclaurine 6-O-methyltransferase | 6OMT | O-methylation | (S)-Norcoclaurine | (S)-Coclaurine |
| (S)-coclaurine N-methyltransferase | CNMT | N-methylation | (S)-Coclaurine | (S)-N-methylcoclaurine |
| 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase | 4′OMT | O-methylation | (S)-3′-hydroxy-N-methylcoclaurine | (S)-Reticuline |
The formation of the characteristic tetracyclic protoberberine core from (S)-reticuline is a pivotal stage in the pathway. This is initiated by the Berberine Bridge Enzyme (BBE) , a key flavoprotein oxidase. redalyc.orgscielo.org.mxnih.gov BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating the C-8 carbon of the protoberberine skeleton and producing (S)-scoulerine. frontiersin.orgresearcherslinks.comacs.org This enzyme is often considered a rate-limiting step in the biosynthesis of protoberberine alkaloids. nih.govmdpi.com
Following the formation of (S)-scoulerine, further modifications are introduced by cytochrome P450 monooxygenases to yield the direct precursor to berberine.
(S)-N-methylcoclaurine 3′-hydroxylase (CYP80B2) , as mentioned earlier, is a crucial P450 enzyme that acts upstream of BBE, hydroxylating (S)-N-methylcoclaurine to form the precursor for (S)-reticuline. researchgate.netnih.govnih.gov Its activity is essential for the pathway to proceed.
Canadine (B1168894) Synthase (CYP719A1) is another critical cytochrome P450 enzyme that acts later in the pathway. mdpi.comresearchgate.netoup.com In plants like Coptis japonica, CYP719A1 catalyzes the formation of a methylenedioxy bridge on ring A of (S)-tetrahydrocolumbamine to produce (S)-canadine ((S)-tetrahydroberberine). nih.govnih.govresearchgate.net This reaction is a key step in diversifying the protoberberine structure. oup.com
The final step in the formation of berberine is the oxidation of the tetrahydroprotoberberine precursor, (S)-canadine. This reaction is catalyzed by (S)-tetrahydroprotoberberine oxidase (THBO) , also known as (S)-canadine oxidase. mdpi.comredalyc.orgscielo.org.mxcore.ac.uk THBO performs a four-electron oxidation of (S)-canadine, introducing double bonds into the C-ring to form the aromatic quaternary alkaloid, berberine. nih.govwikipedia.org This enzyme uses oxygen as an electron acceptor and produces hydrogen peroxide as a byproduct. wikipedia.org The activity of THBO, along with the other terminal enzymes, is localized within specific vesicles in the plant cell. nih.govcore.ac.uk
Function of Berberine Bridge Enzyme (BBE) and Cytochrome P450 Monooxygenases (CYP80B2, CYP719A1)
Comparative Biosynthesis in Diverse Plant Lineages (e.g., Berberis vs. Coptis vs. Phellodendron)
While the core biosynthetic pathway to berberine is conserved, research has revealed fascinating variations and convergent evolution across different plant lineages. nih.govnih.gov
In the Ranunculales order, which includes genera like Berberis and Coptis , the pathway generally follows the well-established sequence involving BBE for the formation of the berberine bridge. nih.govresearchgate.net However, even within this order, subtle differences exist. For instance, the final steps to berberine can differ. In Berberis species, (S)-scoulerine is converted to (S)-tetrahydrocolumbamine, which is then oxidized before the methylenedioxy bridge is formed. core.ac.uk In contrast, in Coptis japonica, the methylenedioxy bridge is formed first by canadine synthase to yield (S)-canadine, which is subsequently oxidized by (S)-canadine oxidase to berberine. nih.govcore.ac.uk
A more dramatic example of divergent evolution is seen when comparing the pathway in Ranunculales to that in Phellodendron (order Sapindales), a core eudicot. nih.govnih.govresearchgate.net Recent studies have shown that Phellodendron evolved its berberine biosynthetic pathway convergently. nih.govnih.gov Key differences include:
N-methylation: Phellodendron utilizes a specific class of O-methyltransferases (NOMTs) for N-methylation, a function performed by CNMT in Coptis. nih.govresearchgate.net
Berberine Bridge Formation: Instead of the FAD-dependent BBE found in Coptis and Berberis, Phellodendron employs a distinct NAD(P)H-dependent cytochrome P450 monooxygenase, PaCYP71BG29, to form the berberine bridge. nih.govnih.gov This enzyme appears to have evolved from a tryptamine (B22526) 5-hydroxylase. nih.gov
These findings highlight the remarkable plasticity of plant metabolic pathways, where different enzymatic solutions have evolved independently in distant lineages to produce the same specialized metabolite. frontiersin.orgnih.gov
Genetic Characterization and Regulation of Key Biosynthetic Enzymes
The production of berberine is regulated at the transcriptional level, with the expression of biosynthetic genes being controlled by specific transcription factors (TFs). mdpi.comnih.govresearchgate.net In Coptis japonica, a model system for berberine biosynthesis research, several key TFs have been identified that orchestrate the pathway.
Two major TFs, CjWRKY1 (a WRKY-type TF) and CjbHLH1 (a basic helix-loop-helix TF), have been shown to act as comprehensive regulators. researchgate.netnih.govresearchgate.netfrontiersin.org
CjWRKY1 has been demonstrated to activate the promoters of numerous biosynthetic genes, including CYP80B2 and CYP719A1. kyoto-u.ac.jpnih.gov It binds to specific W-box DNA sequences found in the promoter regions of these target genes. nih.gov
CjbHLH1 also activates the transcription of most berberine biosynthetic enzyme genes, often independently of CjWRKY1. nih.govoup.com Overexpression of CjbHLH1 leads to increased transcript levels of genes like TYDC, NCS, 6OMT, CNMT, CYP80B2, 4′OMT, BBE, and CYP719A1. oup.com
The promoters of these biosynthetic genes contain specific cis-acting elements that these transcription factors recognize and bind to, thereby controlling gene expression. nih.gov The coordinated expression of these genes is crucial for the efficient production of berberine. nih.gov The presence of gene duplication and the existence of multiple isoforms for biosynthetic enzymes, as seen in Berberis koreana, may also contribute to the functional specificity and regulation of the pathway. mdpi.commdpi.com
Metabolic Engineering Strategies for Enhanced (+)-Berbine Biosynthesis
The elucidation of the berberine biosynthetic pathway and its genetic regulation has opened avenues for metabolic engineering to enhance the production of this valuable alkaloid. frontiersin.orgdu.edu.eg Strategies have focused on overexpressing key or rate-limiting enzymes in either homologous plant systems or heterologous hosts like yeast and bacteria. frontiersin.orgnih.gov
A primary target for metabolic engineering has been the Berberine Bridge Enzyme (BBE) , often considered a bottleneck in the pathway. nih.govmdpi.com
Overexpression of the BBE gene isolated from Berberis lyceum in Arabidopsis thaliana resulted in an enhanced accumulation of berberine. researcherslinks.comresearchgate.net
Similarly, modulating BBE expression in Macleaya cordata led to higher amounts of berberine and other related alkaloids. acs.org
Engineering efforts have also targeted other steps. Overexpressing Coptis japonica norcoclaurine 6-O-methyltransferase (6OMT) in cultured California poppy (Eschscholzia californica) cells successfully overcame a rate-limiting step, boosting alkaloid production. oup.com
More ambitious strategies involve reconstructing the entire pathway in microbial hosts.
Researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce protoberberine alkaloids de novo. nih.gov This often involves complex strategies to optimize enzyme activity, such as compartmentalizing enzymes like BBE to the endoplasmic reticulum to improve efficiency. nih.govresearchgate.net
Escherichia coli has also been used as a chassis organism to produce key intermediates like (S)-reticuline and (S)-scoulerine from simple precursors like dopamine or L-tyrosine. frontiersin.org
These metabolic engineering approaches, including the use of modern tools like CRISPR/Cas9 for precise genome editing, hold significant promise for creating sustainable and high-yield production platforms for berberine and other valuable plant-derived compounds. frontiersin.orgresearchgate.net
Synthetic Methodologies and Analog Development of + Berbine
Total Synthesis Approaches to the (+)-Berbine Core Structure
The total synthesis of berberine (B55584) has been a subject of interest for chemists for many years, leading to the development of various synthetic strategies. researchgate.net These approaches aim to construct the characteristic tetracyclic framework of the berbine (B1217896) core.
A convergent synthesis route starting from 1,2-methylenedioxybenzene has also been described. researchgate.net This five-step synthesis proceeds with a 33% yield and is noted for its mild reaction conditions. researchgate.net A different approach begins with catechol, which undergoes selective methylation, formylation, and re-methylation to produce 2,3-dimethoxy benzaldehyde. wipo.int Homopiperonylamine is synthesized in a separate pathway, and the two components are then condensed and cyclized to form the berbine structure. wipo.int
Historical synthetic routes have also been documented. Kametani's synthesis, for instance, achieved the target molecule in nine steps with a total yield of 13%. researchgate.net Industrial-scale syntheses have also been developed, such as the one by the Guangxi Nanning Pharmaceutical Factory, which had a low yield of 11% and utilized sodium cyanide. researchgate.net The Northeast Pharmaceutical Factory developed a route starting from phenol. researchgate.net
Table 1: Comparison of Selected Total Synthesis Approaches for Berberine
| Starting Material(s) | Key Reaction(s) | Number of Steps | Overall Yield (%) | Reference(s) |
| Aryl bromide and ketone | Palladium-catalyzed enolate arylation | Not specified | 50 | researchgate.netresearchgate.net |
| Not specified | Intermolecular Heck reaction | Not specified | Not specified | researchgate.netnottingham.ac.uknih.gov |
| 1,2-Methylenedioxybenzene | Convergent synthesis | 5 | 33 | researchgate.net |
| Catechol and 1,3-benzodioxole | Condensation and cyclization | Not specified | Not specified | wipo.int |
| Not specified | Kametani's synthesis | 9 | 13 | researchgate.net |
| Not specified | Pictet-Spengler, Intramolecular Friedel-Crafts | 4 | 54 | researchgate.net |
Semi-synthetic Derivatization Strategies for (+)-Berbine Analogues
Semi-synthetic modification of the natural berberine scaffold is a widely used strategy to create novel analogs with potentially improved therapeutic properties. researchgate.netscielo.br These modifications often target specific positions on the berbine skeleton, such as C-8, C-9, and C-13, to enhance biological activity and overcome limitations like poor bioavailability. scielo.br
One common strategy involves the derivatization of the C-9 position. For example, a series of novel berberine derivatives were synthesized with modifications at the C-9 position to improve their lipid-lowering efficacy. jst.go.jp These modifications included the introduction of cinnamic acid moieties and other natural building blocks. jst.go.jp Another approach involves the reaction of berberrubine (B190655), a demethylated analog of berberine, with sulfochlorides to obtain 9-O-sulfonates of berberine. researchgate.net
The C-13 position is another key site for modification. The functionalization at C-13 through an enamine-7,8-acetonyl intermediate has been employed to obtain a series of derivatives. scielo.br Additionally, 13-arylalkyl derivatives have been synthesized and shown to have potent effects against human colon cancer cell lines. scielo.br
Furthermore, the development of berberine-bisquinolinium conjugates represents another derivatization strategy. nih.gov In silico tools have also been used to guide the synthesis of semi-synthetic berberine derivatives, for instance, in the search for new treatments for Parkinson's disease. scielo.brnih.gov
Stereoselective Synthesis of Enantiopure (+)-Berbine and its Intermediates
The stereoselective synthesis of enantiopure (+)-berbine and its intermediates is crucial for investigating the specific biological activities of different stereoisomers. Both chemical and biocatalytic methods have been developed to achieve high stereoselectivity.
A chemoenzymatic approach has been described that utilizes the berberine bridge enzyme (BBE) for an enantioselective oxidative C-C bond formation. acs.org This key step facilitates a kinetic resolution of racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines, yielding enantiomerically pure (S)-berbines, such as (S)-scoulerine, with excellent enantioselectivity (E > 200). acs.org The racemic substrates for this biotransformation are prepared through multi-step chemical syntheses. acs.org
Chemical methods for asymmetric synthesis have also been reported. One such method employs enantiopure sulfinimines for the asymmetric synthesis of the protoberberine alkaloid (S)-(-)-xylopinine. google.com The development of stereoselective methods for synthesizing chiral building blocks is also essential. For instance, a protocol for the stereoselective synthesis of 4,5-dialkylated prolines, which can be precursors to complex molecules, has been developed starting from enantiopure L-pyroglutamic acid. d-nb.info
The use of chiral auxiliaries is another strategy. For example, chiral amines have been investigated to generate enantiopure enamines for the stereoselective synthesis of fluorinated products featuring a quaternary stereocenter. mdpi.com
Novel Chemical Modifications and Functionalization of the Berbine Scaffold
Researchers are continuously exploring novel chemical modifications and functionalizations of the berbine scaffold to create derivatives with enhanced or new biological activities. researchgate.netmdpi.com These modifications aim to improve properties like target affinity, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
A notable modification is the introduction of a sulfonate moiety. researchgate.net The reaction of berberrubine with sulfochlorides has been used to create 9-O-sulfonates of berberine. researchgate.net More recently, novel sultone-fused berberine derivatives have been synthesized. mdpi.com
Another area of functionalization is the substitution at the C-9 position. jst.go.jp Various groups, including those derived from flavonoids and salicylates, have been introduced at this position to enhance the compound's lipid-lowering effects. jst.go.jp
The C-13 position has also been a focus for functionalization. scielo.br For instance, 13-arylalkyl derivatives have been synthesized. scielo.br Furthermore, the development of conjugates, such as berberine-bisquinolinium conjugates, represents a novel approach to modifying the berbine scaffold. nih.gov These conjugates have been shown to selectively bind to specific DNA structures. nih.gov
Table 2: Examples of Novel Chemical Modifications of the Berbine Scaffold
| Modification Site | Functional Group/Moiety Introduced | Resulting Derivative Class | Reference(s) |
| C-9 | Sulfonate | 9-O-sulfonates | researchgate.net |
| Ring C/D | Fused Sultone | Sultone-fused derivatives | mdpi.com |
| C-9 | Cinnamic acid, flavonoids, salicylates | 9-O-substituted derivatives | jst.go.jp |
| C-13 | Arylalkyl groups | 13-Arylalkyl derivatives | scielo.br |
| Not specified | Bisquinolinium | Berberine-bisquinolinium conjugates | nih.gov |
Design Principles for New (+)-Berbine-like Chemical Entities
The design of new (+)-berbine-like chemical entities is guided by several principles aimed at optimizing their therapeutic potential. google.comnih.gov A primary goal is to improve the pharmacokinetic properties of berberine, which is known for its low bioavailability due to poor absorption and rapid metabolism. researchgate.netscielo.brnih.gov
Structural modification is a key strategy. researchgate.netmdpi.com This includes the rational design of derivatives with modifications at specific positions, such as C-8, C-9, and C-13, to enhance biological efficacy. scielo.br For example, a hydrophobic cavity-based optimization strategy was used to design berberine derivatives with increased inhibitory activity against GH18 chitinases. nih.gov This involved substituting a variety of groups at the 9-O-position. nih.gov
The development of new chemical entities also involves considering the synthesis of pure enantiomers, as different stereoisomers can have distinct biological activities. google.com Therefore, the design process often incorporates strategies for stereoselective synthesis.
Molecular Pharmacology and Mechanistic Investigations of + Berbine
Target Identification and Validation at the Cellular Level
Enzyme Modulation and Inhibition Mechanisms
(+)-Berbine, an isoquinoline (B145761) alkaloid, demonstrates a broad range of interactions with various enzymes, leading to the modulation of their activities. These interactions are central to its pharmacological effects.
AMP-Activated Protein Kinase (AMPK): Berberine (B55584) is a known activator of AMPK. diabetesjournals.orgoncotarget.complos.org This activation is a key mechanism for its beneficial metabolic effects. diabetesjournals.orgplos.org Studies have shown that berberine treatment increases AMPK activity in adipocytes and myotubes. diabetesjournals.orgspandidos-publications.com The activation of AMPK by berberine can occur through the inhibition of the mitochondrial respiratory chain complex I, which in turn increases the AMP/ATP ratio. mdpi.com This leads to a cascade of events including the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. mdpi.com The activation of AMPK also contributes to the suppression of adipogenesis. diabetesjournals.org
Cytochrome P450 (CYP) Isoforms: Berberine influences the function of several cytochrome P450 isoforms, which are crucial for drug metabolism. springermedizin.denih.gov It has been shown to inhibit CYP2D6, CYP3A4, and CYP2C9. springermedizin.denih.govnih.gov The inhibitory effect on CYP2D6 is described as quasi-irreversible. mdpi.com Berberine's metabolism in the liver is primarily carried out by CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2. nih.gov The inhibition of these enzymes can lead to drug-drug interactions. springermedizin.denih.gov
Carboxylesterase 2 (CES2): Berberine and its metabolites are potent inhibitors of human carboxylesterase 2 (hCES2A), a key enzyme in the metabolism of many ester- and amide-containing compounds. researchgate.netresearchgate.net The inhibition of CES2 by berberine can enhance the absorption of co-administered drugs that are substrates of this enzyme. researchgate.net
Lanosterol 14α-demethylase (CYP51): Berberine has been shown to interact with and inhibit the fungal enzyme CYP51, which is essential for ergosterol (B1671047) biosynthesis. researchgate.netbodyofharmony.comnih.gov This inhibition disrupts the fungal cell membrane and contributes to berberine's antifungal activity. researchgate.netnih.gov In the gut microbiota, CYP51 can metabolize berberine into its demethylated forms. frontiersin.orgxjtu.edu.cn
Cutinase: Berberine can inhibit the activity of cutinase, an enzyme secreted by fungal pathogens to break down the plant cuticle. timings.rsnih.govx-mol.net Molecular dynamics simulations suggest that berberine binds to the catalytic center of cutinase, leading to a conformational change that inactivates the enzyme. nih.govx-mol.netnih.gov This inhibition is primarily driven by hydrophobic interactions. nih.govasm.org
Indoleamine 2,3-dioxygenase 1 (IDO1): Berberine exhibits inhibitory activity against IDO1, an enzyme involved in tryptophan metabolism that plays a role in immune tolerance. nih.gov It has been shown to suppress the expression of IDO1 induced by interferon-γ (IFN-γ) by inhibiting the phosphorylation of STAT1. kazanmedjournal.rudovepress.com The IC50 value for IDO1 inhibition by berberine has been reported to be 9.3 µM. nih.gov
Table 1: Enzyme Modulation by (+)-Berbine
| Enzyme | Effect of (+)-Berbine | Investigated In | Key Findings | Citations |
|---|---|---|---|---|
| AMPK | Activation | Adipocytes, Myocytes | Stimulates glucose uptake and fatty acid oxidation. | diabetesjournals.orgoncotarget.comspandidos-publications.com |
| CYP2D6 | Inhibition (Quasi-irreversible) | Human Liver Microsomes, Humans | Potential for drug-drug interactions. | springermedizin.denih.govnih.govmdpi.com |
| CYP3A4 | Inhibition | Human Liver Microsomes, Humans | Affects metabolism of various drugs. | springermedizin.denih.govnih.gov |
| CYP2C9 | Inhibition | Humans | Can alter the pharmacokinetics of co-administered drugs. | springermedizin.denih.govnih.gov |
| CES2 | Inhibition | In vitro, HepG2 cells | Enhances absorption of certain drugs. | researchgate.netresearchgate.net |
| CYP51 | Inhibition | Fungi, Gut Microbiota | Contributes to antifungal activity and metabolism in the gut. | researchgate.netbodyofharmony.comnih.govxjtu.edu.cn |
| Cutinase | Inhibition | Fungal Pathogens | Reduces fungal pathogenesis by preventing plant cuticle breakdown. | timings.rsnih.govx-mol.netnih.gov |
| IDO1 | Inhibition | In vitro | Suppresses IFN-γ-induced expression. | nih.govkazanmedjournal.rudovepress.com |
Receptor Binding and Ligand-Protein Interactions
The pharmacological actions of (+)-berberine are also mediated through its binding to various receptors and proteins. As a dopamine (B1211576) D1- and D2-like receptor antagonist, berberine has been observed to inhibit the secretion of several pro-inflammatory cytokines. dovepress.com Molecular docking and binding affinity assays have revealed a strong interaction between berberine and the fungal enzyme CYP51, indicating potent inhibition of ergosterol biosynthesis. researchgate.netnih.gov In the gut microbiota, the CYP51 enzyme can stably bind to berberine, facilitating its conversion to demethylated metabolites. frontiersin.orgxjtu.edu.cn
Nucleic Acid Interactions: DNA Intercalation and G-Quadruplex Stabilization
Berberine is known to interact with nucleic acids, which is a key aspect of its anticancer properties. It has been shown to bind to double-stranded DNA. spandidos-publications.com Furthermore, berberine and its derivatives have been investigated for their ability to bind to and stabilize G-quadruplex DNA structures. emerginginvestigators.orgrsc.org G-quadruplexes are non-canonical DNA structures found in guanine-rich regions, such as telomeres, and their stabilization can inhibit the activity of telomerase, an enzyme overexpressed in many cancer cells. emerginginvestigators.orgrsc.org Some berberine derivatives have shown enhanced binding affinity and selectivity for telomeric G-quadruplex DNA. beilstein-journals.org Molecular dynamics simulations have been used to study the interactions between berberine derivatives and G-quadruplexes, revealing that van der Waals interactions are a major contributor to the binding. rsc.org One study, however, suggested that while berberine analogs bind to G-quadruplex DNA, they may not lead to a net stabilization of the structure. emerginginvestigators.org Another derivative, Ber8, was found to stabilize endogenous telomeric G-quadruplexes in cells, leading to telomere uncapping and a DNA damage response. oncotarget.com
Modulation of Intracellular Signaling Pathways
(+)-Berbine exerts its cellular effects by modulating several key intracellular signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and metabolism.
PI3K/AKT/mTOR Pathway Regulation
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is often dysregulated in cancer. Berberine has been shown to inhibit this pathway in various cancer cell lines. kazanmedjournal.ru It can downregulate the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR. frontiersin.org In some instances, berberine's inhibitory effect on the PI3K/AKT/mTOR pathway is mediated through the upregulation of PTEN, a tumor suppressor that negatively regulates this pathway. semanticscholar.orgresearchgate.net For example, in colon cancer cells, berberine was found to up-regulate PTEN while inhibiting Notch1, PI3K, Akt, and mTOR proteins. researchgate.netnih.gov By inhibiting this pathway, berberine can suppress cell proliferation and induce apoptosis. frontiersin.org Furthermore, berberine has been shown to reverse doxorubicin (B1662922) resistance in breast cancer cells by inhibiting autophagy through the PTEN/Akt/mTOR signaling pathway. semanticscholar.org In ApoE-/- mice, berberine was found to regulate autophagy and reduce lipid levels by modulating the PI3K/AKT/mTOR signaling pathway. frontiersin.org
MAPK Pathway Involvement
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Berberine has been shown to modulate the MAPK pathway in various contexts. nih.gov It can inhibit the phosphorylation of key MAPK members, including p38 MAPK, extracellular-signal regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). diabetesjournals.orgspandidos-publications.comnih.gov This inhibition has been linked to its anti-inflammatory and anti-cancer effects. kazanmedjournal.ruspandidos-publications.comnih.gov For instance, in gastric cancer cells, berberine's inhibitory effect on proliferation and tumorigenesis was associated with the inactivation of p38 MAPK, ERK1/2, and JNK. spandidos-publications.comnih.gov In macrophages, the anti-inflammatory action of berberine involves the suppression of MAPK phosphorylation, which occurs downstream of AMPK activation. koreamed.org Berberine has also been shown to hamper influenza A virus replication by blocking the virus-induced MAPK/ERK pathway. mdpi.com Furthermore, berberine can activate the p38 MAPK pathway to enhance innate immunity against pathogen infection. frontiersin.org
NF-κB and JAK/STAT Signaling Modulation
(+)-Berbine, an isoquinoline alkaloid, has demonstrated notable effects on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. frontiersin.orgaai.org These pathways are crucial in regulating immune responses, inflammation, and cell survival. Dysregulation of NF-κB and JAK/STAT signaling is implicated in various diseases, including cancer and autoimmune disorders. frontiersin.orgmdpi.com
Research indicates that (+)-Berbine can inhibit the activation of NF-κB. mdpi.com This is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By stabilizing IκBα, (+)-Berbine effectively blocks the translocation of NF-κB to the nucleus, thereby repressing the expression of pro-inflammatory genes. mdpi.com
In the context of the JAK/STAT pathway, (+)-Berbine has been shown to interfere with the phosphorylation of key signaling molecules. nih.govresearchgate.net Specifically, it inhibits the phosphorylation of STAT3 and STAT5. nih.govresearchgate.net This inhibitory action prevents their activation and subsequent translocation to the nucleus, where they would otherwise promote the transcription of target genes involved in cell proliferation and survival. nih.gov For instance, studies have shown that (+)-Berbine can reduce the phosphorylation levels of JAK2 and STAT3 in colorectal cancer cells. nih.gov Furthermore, it has been observed to inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 activation, leading to apoptosis and growth inhibition in cancer cells. mdpi.com In some instances, (+)-Berbine has been found to markedly reduce the mRNA levels of STAT3. researchgate.net
The modulation of these pathways by (+)-Berbine extends to its influence on the production of inflammatory mediators. By inhibiting NF-κB activity in antigen-presenting cells (APCs), (+)-Berbine can decrease the production of IL-6, a cytokine that plays a significant role in activating the STAT3 pathway. aai.org This dual action on both the upstream activators and the core components of these signaling cascades highlights the comprehensive anti-inflammatory potential of (+)-Berbine.
| Signaling Pathway | Key Molecules Modulated by (+)-Berbine | Observed Effect |
| NF-κB | IκBα, NF-κB | Inhibition of IκBα degradation, leading to decreased NF-κB activation. mdpi.com |
| JAK/STAT | JAK2, STAT3, STAT5 | Inhibition of phosphorylation, leading to reduced activation. aai.orgnih.govresearchgate.net |
AMPK Activation and Energy Metabolism Regulation
(+)-Berbine is recognized for its significant role in activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. diabetesjournals.orgpeerj.com AMPK activation is a critical response to cellular stress and low energy levels, triggering a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.gov
The activation of AMPK by (+)-Berbine has been observed in various cell types, including adipocytes and myotubes. diabetesjournals.orgnih.gov This activation is a key mechanism behind many of the beneficial metabolic effects attributed to the compound. nih.gov For instance, activated AMPK can stimulate fatty acid oxidation and enhance glucose uptake. diabetesjournals.org Research has shown that (+)-Berbine treatment leads to increased AMPK activity, which in turn upregulates the expression of genes involved in energy expenditure and downregulates those involved in lipogenesis. diabetesjournals.orgnih.gov
One of the proposed mechanisms for AMPK activation by (+)-Berbine involves the inhibition of mitochondrial respiratory chain complex I. bioscientifica.comijbs.com This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the AMP/ATP ratio, a primary trigger for AMPK activation. nih.gov However, it's worth noting that some studies suggest that (+)-Berbine can also promote glycolysis in an AMPK-independent manner. nih.gov
The downstream effects of AMPK activation by (+)-Berbine are multifaceted. It can lead to increased translocation of GLUT4, a glucose transporter, to the cell membrane, thereby enhancing glucose uptake. diabetesjournals.org Furthermore, activated AMPK can phosphorylate and inhibit key enzymes involved in lipid synthesis, contributing to reduced lipid accumulation in cells. diabetesjournals.org The activation of AMPK by (+)-Berbine is also linked to the regulation of other important signaling molecules, such as p38 MAPK and PPARα, which are involved in fatty acid oxidation. diabetesjournals.org
| Effect of (+)-Berbine | Key Molecular Target | Consequence |
| AMPK Activation | AMP-activated protein kinase (AMPK) | Increased phosphorylation and activity. diabetesjournals.orgnih.gov |
| Energy Metabolism | Mitochondrial Complex I, Genes for lipogenesis and energy expenditure | Inhibition of Complex I, downregulation of lipogenic genes, upregulation of energy expenditure genes. diabetesjournals.orgbioscientifica.comijbs.com |
| Glucose & Lipid Metabolism | GLUT4, ACC, p38 MAPK, PPARα | Increased GLUT4 translocation, reduced lipid accumulation, increased fatty acid oxidation. diabetesjournals.org |
Investigation of Mitochondrial Function and Dynamics
Mitochondria are central to cellular energy production and are increasingly recognized as a key target of (+)-Berbine's pharmacological actions. nih.gov The compound has been shown to modulate various aspects of mitochondrial function and dynamics, including membrane potential, reactive oxygen species (ROS) production, and the process of mitophagy. nih.govmdpi.com
Impact on Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Production
The effect of (+)-Berbine on mitochondrial membrane potential (ΔΨm) and ROS production can be context-dependent. In some instances, particularly in cancer cells, (+)-Berbine has been shown to induce a loss of mitochondrial membrane potential. spandidos-publications.com This depolarization is often accompanied by an increase in the production of mitochondrial ROS. spandidos-publications.comresearchgate.net The elevated ROS levels can, in turn, trigger downstream apoptotic pathways. spandidos-publications.com For example, studies have demonstrated that (+)-Berbine can increase mitochondrial superoxide (B77818) levels, leading to membrane depolarization and subsequent cell death. researchgate.net
Conversely, in other contexts, (+)-Berbine has been shown to protect mitochondria from damage. For example, it can reduce the loss of mitochondrial membrane potential induced by certain toxins. nih.gov In models of mitochondrial dysfunction, (+)-Berbine treatment has been observed to reverse the decrease in mitochondrial membrane potential and reduce elevated mitochondrial ROS levels. mdpi.com Interestingly, while (+)-Berbine can induce a moderate increase in mitochondrial ROS, this is not always the primary driver of its effects, such as the induction of mitophagy. mdpi.com
| Cell Context | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on Reactive Oxygen Species (ROS) Production |
| Cancer Cells | Decrease/Depolarization spandidos-publications.com | Increase spandidos-publications.comresearchgate.net |
| Models of Mitochondrial Dysfunction | Reversal of decrease mdpi.com | Reduction of elevated levels mdpi.com |
| Normal Functioning Cells | Minimal to no disruption mdpi.com | Moderate increase mdpi.com |
Role in Mitophagy and Cellular Energy Homeostasis
Mitophagy, the selective removal of damaged or dysfunctional mitochondria by autophagy, is a critical process for maintaining cellular health. aging-us.com (+)-Berbine has emerged as a potent inducer of mitophagy. mdpi.comnih.gov This induction of mitophagy is considered a key mechanism through which (+)-Berbine helps to maintain a healthy mitochondrial population and support cellular energy homeostasis. mdpi.com
The induction of mitophagy by (+)-Berbine is often mediated by the activation of AMPK. mdpi.comnih.gov Activated AMPK can promote the formation of autophagosomes that engulf damaged mitochondria. nih.gov Studies have shown that (+)-Berbine can stimulate mitophagy without significantly disrupting mitochondrial function in healthy cells, unlike some chemical inducers of mitophagy that cause widespread mitochondrial depolarization. mdpi.com
| Process | Key Molecular Players | Effect of (+)-Berbine |
| Mitophagy | AMPK, PINK1/Parkin | Induction/Stimulation mdpi.comnih.gov |
| Cellular Energy Homeostasis | PGC-1α, Mitochondrial respiratory chain | Activation of PGC-1α signaling, regulation of respiratory chain function nih.govaging-us.comamegroups.org |
Structure Activity Relationship Sar and Chemoinformatic Studies of + Berbine Analogues
Systematic Substituent Effects on Biological Activity and Target Affinity
Systematic structural modification of the berberine (B55584) scaffold, particularly at the C-8, C-9, and C-13 positions, has proven to be an effective strategy for altering its biological activities. scielo.br These modifications influence the molecule's interaction with various biological targets, leading to enhanced or novel therapeutic effects.
Modifications at positions C-8, C-9, and C-13 of the berberine core are the most studied for altering its pharmacological properties. scielo.brresearchgate.net
C-8 Position: The polar C=N+ bond in the berberine nucleus makes the C-8 position susceptible to nucleophilic attack, allowing for the introduction of various substituents. scielo.br SAR analysis of 8-substituted derivatives has indicated that introducing a large group at this position may be crucial for certain activities, such as anti-mycobacterial effects. scielo.br For instance, the introduction of alkyl or phenyl groups at C-8 has been shown to significantly increase antimicrobial activity. acs.org Specifically, in a series of 8-alkyl-berberines, antibacterial activity was observed to increase with the length of the aliphatic chain. acs.org
C-9 Position: The C-9 position is a frequent target for modification, often leading to improved antitumor and lipid-lowering activities. nih.govjst.go.jp Berberine can be converted to berberrubine (B190655) through pyrolysis, which then serves as a precursor for a wide range of 9-O-substituted derivatives. scielo.br For example, introducing substituted benzyl (B1604629) groups at the C-9 position has yielded derivatives with good antimicrobial activity against pathogenic bacteria and fungi. scielo.br Studies on 9-O-substituted derivatives with different amino alkyl side chains revealed stronger binding affinities to G-quadruplex DNA and higher inhibitory activities against telomerase compared to the parent berberine. nih.gov The activity was found to be dependent on the length of the alkyl chain and the nature of the terminal amino group, with a piperidine (B6355638) group showing the best activity. nih.gov Furthermore, derivatives with a 9-O-cinnamic moiety have shown potent lipid-lowering activity. jst.go.jp
C-13 Position: Functionalization at the C-13 position has also yielded compounds with significant biological potential. scielo.br The synthesis of 13-substituted derivatives, such as those with benzyl or allyl groups, has resulted in compounds with 2–4 fold higher anti-tubercular activity than berberine. scielo.br A series of new 13-substituted berberine derivatives demonstrated strong activity against various microorganisms, including Mycobacterium, Candida albicans, and Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 6.25 µM. nih.gov The lengthening of the linker alkyl groups at this position has also been shown to improve DNA binding affinity. nih.gov
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-8 | Alkyl/Phenyl Groups | Significant increase in antimicrobial activity. acs.org | acs.org |
| C-8 | Large Groups | Potentially required for anti-mycobacterial activity. scielo.br | scielo.br |
| C-9 | Substituted Benzyl Groups | Good antimicrobial activity against bacteria and fungi. scielo.br | scielo.br |
| C-9 | Amino Alkyl Side Chains | Stronger G4-DNA binding and telomerase inhibition. nih.gov | nih.gov |
| C-9 | Cinnamic Moiety | Potent lipid-lowering activity. jst.go.jp | jst.go.jp |
| C-13 | Benzyl/Allyl Groups | 2–4 fold higher anti-tubercular activity than berberine. scielo.br | scielo.br |
| C-13 | Various Substituents | Strong antimicrobial activity (MIC 3.12–6.25 µM). nih.gov | nih.gov |
The intrinsic chemical features of the berberine scaffold, namely the methylenedioxy group and the quaternary nitrogen, are critical determinants of its biological activity.
Methylenedioxy Group: The methylenedioxy group, formed by the C2 and C3 positions on the A ring, is considered responsible for many of berberine's biological activities, including its anticancer effects. nih.govresearchgate.net Its presence is important for the antiproliferative activity shown by various derivatives. researchgate.net
Quaternary Nitrogen: The "C" ring of the berberine skeleton contains a quaternary ammonium (B1175870) structure. nih.gov This positively charged nitrogen atom is essential for specific biological functions, most notably its antibacterial activity. nih.govgoogle.com Studies comparing quaternary berberine derivatives with their reduced tetrahydroberberine (B1206132) counterparts, where the nitrogen is a tertiary amine, have shown that the quaternary structure provides significantly stronger activity against cancer cells. google.commdpi.com
The introduction of substituents can create stereocenters within the berberine molecule, and the resulting stereochemistry can influence biological activity.
C-8 Stereocenter: The addition of alkyl or aryl groups to the C-8 position results in the formation of a new stereogenic center, leading to R and S enantiomers. emerginginvestigators.orgemerginginvestigators.org The spatial arrangement of these substituents affects the molecule's interaction with its biological targets. For example, when studying the binding of C-8 substituted analogues to DNA, different binding affinities were observed for the R and S enantiomers. emerginginvestigators.org Computational studies have shown that the binding affinity of these enantiomers to DNA is dependent on both the nature of the substituent and the specific DNA target (e.g., double-stranded vs. G-quadruplex DNA). emerginginvestigators.orgemerginginvestigators.org
Role of the Methylenedioxy Group and Quaternary Nitrogen
Computational Approaches in SAR Profiling
Chemoinformatic tools, including molecular docking, binding energy calculations, and pharmacophore modeling, have become indispensable for profiling the SAR of (+)-Berbine analogues. These computational methods provide insights into ligand-target interactions at a molecular level, guiding the rational design of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as a protein or nucleic acid.
Target Interaction Studies: Docking studies have been widely used to understand how berberine and its analogues interact with various targets. For instance, docking has confirmed the interaction of 9-O-substituted benzyl derivatives with DNA gyrase. scielo.br The bacterial cell division protein FtsZ has been a significant target of interest, with multiple studies using docking to predict the binding modes of berberine analogues. nih.govmdpi.comnih.gov These studies predicted that berberine binds to a hydrophobic pocket, and this information was used to design new derivatives. nih.gov
Binding Energy Calculations: The predicted binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower (more negative) value indicates a stronger and more stable interaction. In a virtual screening against E. coli FtsZ, several berberine analogues were identified with significantly lower binding energies (e.g., -8.73 kcal/mol) compared to berberine itself (-6.59 kcal/mol), suggesting they are potentially more potent inhibitors. nih.govresearchgate.net Similarly, computational screening of analogues against DNA targets revealed that substitutions at the C-12 position, particularly with aromatic groups like naphthyl, resulted in stronger binding affinities to double-stranded DNA compared to berberine. emerginginvestigators.org
| Compound | Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Berberine | E. coli FtsZ | -6.59 | nih.govresearchgate.net |
| ZINC524729297 | E. coli FtsZ | -8.73 | nih.govresearchgate.net |
| ZINC000604405393 | E. coli FtsZ | -8.55 | nih.govresearchgate.net |
| Berberine | dsDNA | -5.6 | emerginginvestigators.org |
| 12c (Naphthyl at C-12) | dsDNA | -6.0 | emerginginvestigators.org |
| 12d (Naphthyl at C-12) | dsDNA | -6.8 | emerginginvestigators.org |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing or identifying new molecules with similar or enhanced activity.
Model Generation and Application: Pharmacophore models have been developed for berberine's activity against various targets. For example, a pharmacophore model was used in combination with docking to identify berberine analogues as potential inhibitors of Mycobacterium tuberculosis (Mtb) FtsZ. researchgate.net This modeling suggested that hybrid analogues could be designed to bind more efficiently in a specific pocket of the Mtb FtsZ polymer. researchgate.net Another study developed a pharmacophore model for berberine's interaction with beta-secretase 1 (BACE1) and amyloid-β, key targets in Alzheimer's disease, to understand its polypharmacology. researchgate.net Such models are crucial for ligand-based drug design, enabling the screening of large compound libraries and the rational design of novel derivatives with desired therapeutic profiles. researchgate.netresearchgate.net
Molecular Docking and Binding Energy Predictions
Development of Focused Libraries for Mechanistic Probing
The elucidation of the precise molecular mechanisms underlying the diverse biological activities of (+)-berbine has been significantly advanced by the strategic design and synthesis of focused compound libraries. This approach involves creating a series of structurally related analogues with systematic modifications to the parent scaffold. By evaluating the biological activity of these focused libraries, researchers can probe interactions with specific biological targets, define pharmacophores, and gain a deeper understanding of the structure-activity relationship (SAR), ultimately clarifying the compound's mechanism of action.
Several research endeavors have successfully employed this strategy to investigate the various therapeutic effects attributed to berbine (B1217896) and its derivatives. These studies have led to the development of specialized chemical probes and have identified analogues with enhanced potency and selectivity for specific biological pathways, including anti-inflammatory, anticancer, and antimicrobial mechanisms.
Probing Anti-inflammatory Mechanisms
To investigate the anti-inflammatory properties of berbine, a focused library of analogues was synthesized by modifying the D-ring of the natural product. nih.gov The goal was to elucidate the SAR for the suppression of tumor necrosis factor (TNF)-α-induced nuclear factor (NF)-κB activation, a key pathway in inflammation. nih.gov The library included novel ester, amide, and sulfonate derivatives prepared from the key intermediate, compound 1 , which was obtained through the demethylation of commercially available berberine. nih.gov
Structure-activity relationship analysis of twenty-three new analogues revealed that introducing suitable tertiary or quaternary carbon substitutions at the 9-position or a rigid fragment at the 10-position could enhance anti-inflammatory potency. nih.gov Several compounds from this library demonstrated significant potential as anti-inflammatory agents by inhibiting both TNF-α-induced IKK phosphorylation and IκBα degradation. nih.gov
| Compound | Substituent at 9-OH | % Inhibition of NF-κB Activation (at 5 µM) |
| Berberine | -CH3 | < 20% |
| 2d | 2,6-dichlorobenzoyl | ~90% |
| 2e | 2,6-difluorobenzoyl | ~90% |
| 2i | 1-adamantoyl | ~90% |
| 2j | 2-adamantoyl | ~90% |
Data sourced from a study on novel berberine derivatives as inhibitors of TNF-α-induced NF-κB activation. nih.gov
Probing Anticancer Mechanisms and DNA Interaction
The anticancer effects of berbine have been linked to its ability to interact with nucleic acids, particularly by stabilizing secondary structures like G-quadruplex (G4) DNA, which are prevalent in gene regulatory regions and telomeres. emerginginvestigators.org To explore this mechanism, extensive in silico libraries of berbine analogues have been developed and screened. emerginginvestigators.orgemerginginvestigators.org
One such study involved a virtual library of over 800 analogues designed to probe the structure-activity relationship of G4 binding. emerginginvestigators.org The findings highlighted that analogues featuring aromatic R groups, which increase the degree of aromaticity and flexibility, showed a significantly enhanced binding affinity for G4 structures through π-π stacking interactions. emerginginvestigators.org Another computational study screened a library of analogues with substitutions at the C-8, C-12, and C-13 positions, confirming that both the substituent's nature and its position on the scaffold are critical for binding affinity to both double-stranded and G-quadruplex DNA. emerginginvestigators.orgresearchgate.net
Another focused library of phenyl-substituted berberine triazolyl derivatives was synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to probe anticancer activity against breast, pancreatic, and liver cancer cell lines. nih.gov The results showed that many of these derivatives had superior anticancer activity compared to the parent berberine compound. nih.gov Similarly, the synthesis of 13-arylalkyl derivatives led to compounds more potent than berberine in inducing cell cycle arrest and apoptosis in human colon cancer cell lines. scielo.br
| Compound Class | Modification | Key Finding for G4 DNA Binding |
| Aromatic Sidechains | Fused or attached aromatic R groups | Significantly greater free energy release and stronger binding affinity compared to aliphatic sidechains. emerginginvestigators.org |
| C-8, C-12, C-13 Analogues | Alkyl and aryl substitutions | The position and nature of the substituent, along with the specific DNA target, affect the free energy of binding. emerginginvestigators.org |
| Phenyl-substituted Triazolyls | Addition of triazole ring at 9-position via click chemistry | Most compounds displayed notable anticancer activities against MCF-7 cells. nih.gov |
Probing Antimicrobial Mechanisms
To overcome microbial resistance and develop more effective antimicrobial agents, focused libraries of berbine have been created to probe specific bacterial targets. scielo.brmdpi.com One approach involved synthesizing simplified, more flexible berbine analogues to improve properties like water solubility and antibacterial potency. mdpi.com Molecular docking simulations suggested that these simplified analogues could target the filamentous temperature-sensitive Z (FtsZ) protein, which is essential for bacterial cell division. mdpi.comfrontiersin.orgnih.gov
Another study focused on developing chemical probes for the MexXY-OprM efflux pump in Pseudomonas aeruginosa, a mechanism of antibiotic resistance. nih.gov Through iterative rounds of virtual screening, synthesis, and microbiological assays, a focused library of di-berberine conjugates was developed. nih.gov These conjugates, such as Ber-C6 , acted as effective probes, displaying increased synergy with aminoglycoside antibiotics by inhibiting the efflux pump. nih.gov
A library of 13-substituted berbine derivatives was also synthesized to probe their mechanism of antimicrobial action. nih.gov This work revealed that derivatives with polyphenol rings and chalcone (B49325) moieties were highly active against various bacteria and fungi. nih.gov Mechanistic studies demonstrated that these compounds act by inhibiting the synthesis of peptidoglycan or RNA, a different mechanism from previously studied derivatives that targeted the FtsZ protein or caused membrane permeabilization. nih.gov
| Library Focus | Target/Mechanism Probed | Key Analogue(s) | Research Finding |
| Simplified Analogues | FtsZ Protein Inhibition | Open model 6·HBr | Displayed 2–20-fold higher potency than berberine. mdpi.com |
| Di-berberine Conjugates | P. aeruginosa MexXY-OprM Efflux Pump | Ber-C6 | Increased aminoglycoside synergism, acting as a chemical probe for the pump's drug-binding pocket. nih.gov |
| 13-Substituted Derivatives | Inhibition of Macromolecule Synthesis | Compounds 15, 16, 24 | Acted through inhibition of peptidoglycan or RNA synthesis, not by targeting FtsZ. nih.gov |
Probing Immunomodulatory Mechanisms
The development of focused libraries has also been instrumental in exploring berbine's potential in cancer immunotherapy. Researchers synthesized twenty-five new derivatives with substitutions at position 3 or 9 to find modulators of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme that cancer cells use to evade the immune system. researchgate.net The SAR study indicated that large groups at the 9-position were beneficial for potency. researchgate.net Several compounds, including 2f, 2i, 2n, 2o, and 8b , showed significantly increased activity in repressing IFN-γ-induced IDO1 expression compared to the parent compound. researchgate.net
Analytical and Bioanalytical Methodologies in + Berbine Research
Chromatographic Separation and Purification Techniques (HPLC, UPLC, GC, TLC)
Chromatographic techniques are fundamental to the isolation and purification of (+)-berbine from natural sources and for its quantitative analysis. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely employed method due to its reliability, simplicity, and reproducibility. nih.gov Reversed-phase HPLC (RP-HPLC) methods, often utilizing C18 columns, are common for the separation and quantification of berberine (B55584). nih.govakjournals.comscholarsresearchlibrary.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often with additives like trifluoroacetic acid or potassium dihydrogen phosphate (B84403) to improve peak shape and resolution. nih.govgigvvy.com
Ultra-High-Performance Liquid Chromatography (UPLC), an advancement of HPLC, offers higher resolution, sensitivity, and faster analysis times. nih.govnih.gov UPLC is particularly valuable in metabolomics studies where complex biological samples are analyzed. nih.govnih.gov Gas Chromatography (GC) is another technique used for the analysis of berberine alkaloids, though less common than liquid chromatography. nih.gov
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also utilized for the identification and quantification of berberine. nih.govcore.ac.uk These methods are advantageous for their simplicity and cost-effectiveness. nih.gov HPTLC offers improved resolution and sensitivity compared to conventional TLC and is suitable for screening multiple samples simultaneously. core.ac.ukgsconlinepress.com In HPTLC, a common mobile phase for separating berberine is a mixture of n-propanol, water, and formic acid. core.ac.uk
Purification of (+)-berbine from crude extracts often involves multiple chromatographic steps. Column chromatography is a standard initial purification step. rsc.org Further purification can be achieved through techniques like preparative TLC or by converting berberine into a salt, such as berberine hydrochloride or sulfate (B86663), to facilitate crystallization and isolation of a high-purity product. patsnap.comgoogle.comgoogle.comjournalejmp.comquickcompany.in
Table 1: Examples of Chromatographic Conditions for (+)-Berbine Analysis
| Technique | Column/Stationary Phase | Mobile Phase | Detection | Application | Reference |
| HPLC | Inertsil C18 | Acetonitrile and potassium dihydrogen phosphate buffer (pH 2.5) | UV at 346 nm | Quantification in crude plant material and extracts | nih.gov |
| HPLC | Primesep B mixed-mode | Isocratic mobile phase | Not specified | Analysis of berberine | sielc.com |
| RP-HPLC | C18 | Acetonitrile and 0.05% aqueous orthophosphoric acid (gradient) | UV at 266 nm | Quantification in fruits and herbal formulations | akjournals.com |
| RP-HPLC | Kromosil C18 | 0.1% trifluoroacetic acid:acetonitrile (70:30 v/v) | UV at 344 nm | Estimation in bulk and pharmaceutical dosage forms | researchgate.net |
| HPTLC | Silica gel 60F254 | n-propanol:water:formic acid (90:8.0:0.4) | Densitometry at 360 nm | Quantification in different Berberis species | core.ac.uk |
Mass Spectrometry for Metabolite Identification and Quantification (HRMS, LC-MS/MS)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of (+)-berbine and its metabolites, especially when coupled with liquid chromatography (LC-MS). nih.gov This combination provides high sensitivity and selectivity, making it ideal for analyzing complex biological samples. frontiersin.org
High-Resolution Mass Spectrometry (HRMS), particularly when combined with UPLC (UHPLC-HRMS), offers exceptional mass accuracy, which is crucial for determining the elemental composition of metabolites and distinguishing between compounds with similar nominal masses. nih.govfrontiersin.org Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are frequently used in these applications, providing both high resolution and the ability to perform tandem mass spectrometry (MS/MS). nih.govresearchgate.net
LC-MS/MS is a powerful technique for both identifying and quantifying metabolites. frontiersin.org In MS/MS experiments, a precursor ion (e.g., the molecular ion of a metabolite) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides structural information that aids in the identification of the metabolite. nih.gov The high sensitivity of LC-MS/MS allows for the detection of low-abundance metabolites in biological fluids like plasma. nih.gov
The use of software such as MetabolitePilot™ can assist in the automated identification of potential metabolites from the large datasets generated by UHPLC-Q-TOF-MS analysis. nih.govresearchgate.net Studies have successfully used these techniques to identify various phase I and phase II metabolites of berberine in rat plasma, including demethyleneberberine (B150084), berberrubine (B190655), thalifendine, jatrorrhizine, and their glucuronide and sulfate conjugates. nih.govresearchgate.net
Table 2: Key Mass Spectrometry Techniques in (+)-Berbine Research
| Technique | Key Features | Application | Reference |
| LC-MS/MS | High sensitivity and selectivity, provides structural information through fragmentation. | Quantification of berberine and its metabolites in biological fluids. | frontiersin.orgfrontiersin.org |
| UHPLC-Q-TOF-MS | High resolution, accurate mass measurement, rapid analysis. | Identification and characterization of berberine metabolites in plasma. | nih.govresearchgate.net |
| HRMS | Unparalleled accuracy in mass measurement. | Comprehensive metabolomics, identification of a wide range of metabolites. | nih.govfrontiersin.org |
Advanced Spectroscopic Characterization (NMR, FTIR, UV-Vis, Circular Dichroism)
A variety of spectroscopic techniques are employed to characterize the structure and properties of (+)-berbine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed chemical structure of molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of isolated berberine. science.gov NMR studies have also been instrumental in investigating the interaction of berberine with biomolecules, such as G-quadruplex DNA. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of berberine shows characteristic peaks corresponding to its various structural features.
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the quantification of berberine. nih.gov Berberine exhibits characteristic absorption maxima in the UV-Vis spectrum, typically around 226 nm, 270 nm, and 340-350 nm. frontiersin.orgakjournals.comrsc.org The absorbance at these wavelengths can be used to determine the concentration of berberine in a solution, following the Beer-Lambert law. frontiersin.org UV-Vis spectroscopy has been used to study the interaction of berberine with proteins like bovine serum albumin (BSA). researchgate.net
Circular Dichroism (CD) spectroscopy is used to study the interaction of chiral molecules with other molecules. In the context of (+)-berbine research, CD spectroscopy has been employed to investigate the binding of berberine to DNA structures, such as the human telomeric G-quadruplex. nih.gov Induced CD spectra can provide insights into the binding mode and the conformational changes that occur upon complex formation. researchgate.net
Table 3: Spectroscopic Data for (+)-Berbine
| Technique | Observation | Significance | Reference |
| NMR | Provides detailed ¹H and ¹³C chemical shift data. | Confirms chemical structure and investigates molecular interactions. | science.govnih.gov |
| FTIR | Shows characteristic vibrational bands. | Identifies functional groups present in the molecule. | researchgate.net |
| UV-Vis | Absorption maxima typically observed around 226, 270, and 340-350 nm. | Used for quantification and studying binding interactions. | frontiersin.orgakjournals.comrsc.org |
| Circular Dichroism | Induced spectra upon binding to chiral molecules. | Investigates binding modes and conformational changes, particularly with DNA. | nih.govresearchgate.net |
Microelectrode Voltammetry and Electrochemical Studies
Electrochemical methods, such as voltammetry, provide valuable information about the redox properties of (+)-berbine. These studies are often conducted using electrodes like glassy carbon electrodes (GCE) or boron-doped diamond (BDD) electrodes. nih.govresearchgate.netresearchgate.net
Cyclic voltammetry and differential pulse voltammetry are used to study the oxidation and reduction behavior of berberine. nih.govresearchgate.net Studies have shown that berberine undergoes electrochemical oxidation, and the oxidation products can be identified using techniques like LC-MS. nih.gov For instance, the electrochemical oxidation of berberine in an aqueous medium at a GCE has been shown to produce demethyleneberberine as a major product. nih.gov
Microelectrode voltammetry has been used to estimate the electrochemical gap of berberine. rsc.orgresearchgate.netrsc.org The electrochemical behavior of berberine is often pH-dependent, and studies have investigated its oxidation at different pH values. researchgate.net These electrochemical studies contribute to a fundamental understanding of the electronic properties of (+)-berbine and can be useful in assessing its potential for applications such as in the development of electrochemical sensors or in understanding its redox-related biological activities. rsc.orgresearchgate.net
Application of Quantitative Analytical Methods for Research Purity and Concentration
The accurate determination of purity and concentration of (+)-berbine is paramount for research purposes to ensure the reliability and reproducibility of experimental results. Various quantitative analytical methods, primarily HPLC and UV-Vis spectrophotometry, are validated and applied for this purpose. nih.govresearchgate.net
Validated HPLC methods provide a high degree of precision, accuracy, and specificity for quantifying berberine. nih.govakjournals.comgigvvy.comresearchgate.net Validation is typically performed according to the guidelines of the International Conference on Harmonisation (ICH), and includes parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). akjournals.comresearchgate.net For example, a validated HPLC method for berberine might demonstrate good linearity over a specific concentration range with a high correlation coefficient (r² > 0.99). nih.govakjournals.com Recovery studies are also conducted to assess the accuracy of the method. nih.govresearchgate.net
UV-Vis spectrophotometry offers a simpler and more rapid method for determining the concentration of berberine, although it may be less specific than HPLC, especially in complex mixtures. frontiersin.org Quantitative analysis is based on the characteristic absorption maxima of berberine. frontiersin.org
These quantitative methods are routinely used for the quality control of berberine raw materials, extracts, and purified compounds used in research. gigvvy.comresearchgate.net
Computational and Theoretical Chemistry Studies on + Berbine
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules. emerginginvestigators.orgaip.org DFT calculations focus on the ground state electronic structure, providing information about molecular geometries, orbital energies, and electron density distribution. emerginginvestigators.org TD-DFT, an extension of DFT, is employed to study the excited state properties, which is crucial for understanding a molecule's response to light and its potential as a photosensitizer. emerginginvestigators.org
Studies have utilized DFT to optimize the molecular geometry of the berberine (B55584) cation. aip.org The B3LYP functional, a popular hybrid functional, has been frequently used in conjunction with various basis sets, such as 6-31G(d) and 6-311++G(d,p), to achieve accurate structural and electronic property predictions. aip.orgnih.gov These calculations have been instrumental in understanding the electronic nature of berberine, revealing it as a donor-acceptor (D-A) system. nih.govrsc.org The isoquinolinium moiety acts as an electron-accepting part, while the methylenedioxy and methoxy-substituted phenyl rings serve as electron-donating components. nih.govrsc.org This intrinsic D-A character is fundamental to its electronic and optical properties. nih.gov
Furthermore, DFT calculations have been employed to investigate the feasibility of berberine's polymerization. nih.gov By comparing the electronic structures of the monomer and dimer, researchers have concluded that while homo-polymerization is not favored, copolymerization with electron-rich monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) is possible. nih.gov This theoretical prediction has been experimentally verified, highlighting the predictive power of DFT. nih.gov
HOMO-LUMO Analysis and Redox Potentials
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into a molecule's reactivity and electronic properties. als-japan.com The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy reflects its ability to accept electrons (reduction potential). als-japan.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. medrxiv.org
For berberine, the HOMO and LUMO energies have been calculated using DFT. These calculations show that upon excitation, there is a significant transfer of electron density from the electron-donating methylenedioxy phenyl ring (where the HOMO is localized) to the electron-accepting isoquinolinium moiety (where the LUMO is localized). rsc.orgrsc.orgresearchgate.net This charge transfer character is a defining feature of its electronic transitions. researchgate.net
The HOMO-LUMO gap of berberine has been determined both computationally and experimentally. Quantum chemical calculations using various functionals like B3LYP, CAM-B3LYP, and wB97XD with the cc-pVTZ basis set have provided theoretical estimates of the electrochemical gap. rsc.orgrsc.org These theoretical values have shown good agreement with the experimental electrochemical gap of approximately 2.64 V, which was determined using microelectrode voltammetry. rsc.orgrsc.org The calculated HOMO-LUMO gap for berberine chloride was found to be 3.19 eV. tandfonline.com
Table 1: Calculated HOMO-LUMO Energies and Gap for Berberine and its Analogs
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Berberine | -0.145 | -0.091 | 0.054 | medrxiv.org |
| Coptisine | -0.005 | -0.094 | 0.089 | medrxiv.org |
| Naringenin | -0.134 | -0.087 | 0.047 | medrxiv.org |
This table presents data from different computational studies and the methodologies may vary.
Prediction of Spectroscopic Properties
TD-DFT calculations have been successfully used to predict the spectroscopic properties of berberine, including its UV-Vis absorption and emission spectra. rsc.orgrsc.org These calculations can reproduce the general features of the experimental spectra with good accuracy. rsc.orgrsc.org The B3LYP functional has been shown to be effective in simulating the absorption spectra of berberine in different solvents like acetonitrile (B52724) and water. rsc.orgrsc.orgresearchgate.net
Theoretical calculations have helped to assign the electronic transitions observed in the UV-Vis spectrum. The absorption bands are primarily attributed to π-π* transitions within the extended conjugated system of the berberine molecule. nih.govrsc.org Specifically, the transitions to the first (S1) and second (S2) excited singlet states involve the transfer of electron density from the donor part to the acceptor part of the molecule. rsc.orgrsc.org
Furthermore, DFT has been used to calculate the vibrational spectra (Raman and IR) of berberine. aip.org The calculated vibrational frequencies at the B3LYP/6-311++G(d,p) level of theory show good agreement with the experimental Raman spectra, particularly in the region that is important for its interaction with DNA. aip.org These theoretical vibrational analyses provide detailed information about the different vibrational modes of the molecule. aip.org
Table 2: Predicted Spectroscopic Data for Berberine
| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value | Reference |
|---|---|---|---|---|
| UV-Vis Absorption (λmax) | TD-DFT/B3LYP | Matches general features | ~420 nm (in acetonitrile) | rsc.orgrsc.org |
| Electrochemical Gap | DFT (B3LYP, CAM-B3LYP, wB97XD) | ~2.64 V | 2.64 V | rsc.orgrsc.org |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their complexes over time. semanticscholar.org By solving the classical equations of motion for all atoms in the system, MD simulations provide a detailed, atomistic view of how a ligand like berberine interacts with its biological target. semanticscholar.org This method allows for the exploration of the conformational changes and stability of the ligand-target complex, offering insights that are not accessible from static docking studies. semanticscholar.org
MD simulations have been extensively used to investigate the binding of berberine to various protein and DNA targets. For instance, a 100 ns MD simulation of the berberine-EGFR complex demonstrated the consistent binding and stability of berberine in the active site of the epidermal growth factor receptor. semanticscholar.orgresearchgate.net Similarly, MD simulations have been employed to study the interaction of berberine and its analogues with Mtb-FtsZ, a key protein in Mycobacterium tuberculosis cell division. nih.gov These simulations, followed by analyses like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations, help to assess the stability and strength of the interaction. semanticscholar.orgnih.gov
In the context of DNA binding, MD simulations have provided crucial insights into the interaction of berberine with G-quadruplex DNA structures. mdpi.compnas.org Funnel-metadynamics, an enhanced sampling technique, has been used to explore the binding mechanism of berberine to human telomeric G-quadruplex DNA, revealing multiple stable binding poses. pnas.org These simulations have also highlighted the important role of water molecules in mediating the interaction between berberine and the G-quadruplex. pnas.org
In Silico Screening and Virtual Ligand Discovery
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. mdpi.com This approach has become an integral part of the drug discovery process, as it can significantly reduce the time and cost associated with identifying new lead compounds. researchgate.net Molecular docking is a key component of virtual screening, predicting the preferred binding orientation of a ligand to its target and estimating the binding affinity. semanticscholar.org
Virtual screening has been successfully applied to identify potential targets for berberine and to discover novel berberine derivatives with enhanced activity. mdpi.com For example, a structure-based virtual screening of a database of natural alkaloids and berberine analogues was performed against human telomeric and c-myc G-quadruplex DNA structures. mdpi.com This screening identified several hits with improved theoretical binding affinity compared to berberine itself. mdpi.com
In another study, ligand-based virtual screening was used to identify analogues of berberine as potential inhibitors of Mtb-FtsZ polymerization. nih.gov This approach, which uses the structure of a known active ligand (berberine) as a template, led to the identification of several promising analogues. nih.gov Subsequent molecular docking and MD simulations confirmed the potential of these analogues as Mtb-FtsZ inhibitors. nih.gov High-throughput virtual screening has also been used to screen thousands of ligands, with the top candidates being further evaluated using more precise docking methods. researchgate.net
Predictive Modeling of Molecular Interactions and ADME Properties (Non-Clinical Focus)
Predictive modeling of molecular interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial aspect of computational drug discovery. These models use computational algorithms to predict the physicochemical and pharmacokinetic properties of a compound, providing an early assessment of its drug-likeness. researchgate.netnpaa.in
Various in silico tools and web servers, such as Molinspiration, SwissADME, ProTox-II, and admetSAR2, are used to predict a wide range of properties for berberine and its derivatives. nih.gov These predictions include physicochemical properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, which are important for assessing compliance with Lipinski's rule of five, a guideline for drug-likeness. researchgate.netnpaa.in
ADME prediction models have been used to evaluate the pharmacokinetic profile of berberine. nih.govinnovareacademics.in For instance, the human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and blood-brain barrier penetration of berberine have been predicted computationally. npaa.ininnovareacademics.in Studies have predicted that berberine has good oral absorption. npaa.in The predicted ADME properties for berberine and its derivatives can help in the early identification of potential liabilities and guide the design of new compounds with improved pharmacokinetic profiles. nih.gov
Table 3: Predicted ADME Properties of Berberine
| Property | Predicted Value/Classification | Significance | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Well-absorbed (e.g., 97.8%) | Indicates good oral bioavailability | npaa.in |
| Caco-2 Permeability | Low to moderate | Predicts intestinal absorption rate | npaa.in |
| Plasma Protein Binding | High (e.g., 100%) | Affects distribution and clearance | innovareacademics.in |
| Blood-Brain Barrier (BBB) Penetration | Can cross the BBB | Suggests potential for CNS effects | scientificarchives.com |
This table presents data from different computational studies and the methodologies may vary.
Ethnobotanical and Chemotaxonomic Significance of + Berbine Producing Plants
Global Distribution and Phytogeography of Berbine-Rich Botanical Sources
Plants that produce (+)-Berbine are distributed across temperate and subtropical regions of the world, with notable diversity in Asia and South America. wikipedia.org Key genera known for their high concentration of this alkaloid include Berberis and Corydalis.
The genus Berberis, commonly known as barberry, encompasses a large number of deciduous and evergreen shrubs found throughout Europe, North Africa, the Middle East, Central Asia, and North and South America. wikipedia.orgmdpi.com For instance, Berberis vulgaris is widespread in Europe and West Asia, while Berberis aristata is native to the Himalayan region, including Nepal, India, and Bhutan. wikipedia.orgethnobotanyjournal.orgphytopharmajournal.com In North America, native species include Berberis canadensis in the eastern United States. wikipedia.org The distribution of Berberis species is influenced by factors such as temperature, humidity, and solar radiation. researchgate.net
The genus Corydalis comprises over 540 species of herbaceous plants, with the highest diversity found in China and the Himalayas. wikipedia.org These plants are also native to the temperate Northern Hemisphere and the high mountains of tropical eastern Africa. wikipedia.orgfloranorthamerica.org Corydalis yanhusuo, a well-known species in traditional Chinese medicine, is primarily cultivated in the Zhejiang, Jiangxi, and Anhui provinces of China. nih.gov Other species are found across Europe, Asia, and North America. pacificbulbsociety.org
The following interactive table provides an overview of the geographical distribution of selected (+)-Berbine-producing plant species:
Chemotaxonomic Relevance of (+)-Berbine in Plant Systematics
The presence of specific alkaloids, including (+)-Berbine, serves as a chemotaxonomic marker, aiding in the classification and determination of relationships between plant species and genera. mdpi.com Protoberberine alkaloids are characteristic secondary metabolites in families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Rutaceae. researchgate.netanses.frnih.gov
Within the family Berberidaceae, the genus Berberis is a major source of berberine (B55584). nih.gov The alkaloid profiles of different Berberis species can be used to distinguish between them. phytopharmajournal.com For example, comparative transcriptomics of Berberis koreana, B. thunbergii, and B. amurensis have revealed variations in the expression of genes involved in berberine biosynthesis. mdpi.com
Similarly, in the Papaveraceae family, the structural types of isoquinoline (B145761) alkaloids, including protoberberines, are used to understand the relationships between genera like Corydalis and Hypecoum. mdpi.com While protoberberine alkaloids are found in Corydalis, they are a smaller group compared to other alkaloid types within the genus. herbalreality.com The specific alkaloid composition can help in the systematic classification of the vast number of Corydalis species. bgbm.org
The following interactive table details the chemotaxonomic significance of (+)-Berbine in different plant families:
Historical and Traditional Knowledge of (+)-Berbine-Containing Botanicals in Research Context
The historical and traditional uses of (+)-Berbine-containing plants have significantly guided modern scientific research into their pharmacological properties. For centuries, various cultures have utilized these botanicals to treat a wide range of ailments. frontiersin.org
In Traditional Chinese Medicine (TCM), Corydalis species have been used for millennia to invigorate the blood, promote the flow of qi (energy), and alleviate pain. herbalreality.comgaiaherbs.comebsco.com Corydalis yanhusuo is specifically documented for its use in treating various types of pain, including abdominal and menstrual pain. nih.govherbalreality.compeacehealth.org These traditional applications have prompted contemporary research into the analgesic and anti-inflammatory properties of the alkaloids present in Corydalis. herbalreality.com
Similarly, Berberis species have a long history of use in Ayurvedic and Unani medicine. ethnobotanyjournal.orgfrontiersin.orgrjptonline.org In Ayurveda, they have been employed for treating infections, healing wounds, and managing digestive and uterine disorders. frontiersin.org Berberis aristata, known as "Daruharidra," is traditionally used for eye diseases, skin conditions, jaundice, and fever. ethnobotanyjournal.orgphytopharmajournal.com In Unani medicine, it is used for inflammations, bleeding piles, and various skin and eye diseases. rjptonline.org This extensive traditional knowledge has been the basis for numerous studies investigating the antimicrobial, anti-inflammatory, and hepatoprotective effects of berberine and other alkaloids found in Berberis. ethnobotanyjournal.orgphytopharmajournal.commdpi.com
The following interactive table summarizes the traditional uses of selected (+)-Berbine-containing plants and their connection to modern research:
Future Directions and Advanced Research Frontiers for + Berbine
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Berbine (B1217896) Research
The era of "omics" provides an unprecedented opportunity to unravel the complex interactions of (+)-berbine within biological systems. By integrating genomics, proteomics, and metabolomics, researchers can move beyond single-target studies to a holistic, systems-level understanding of its action.
Genomics and Transcriptomics : Genomic and transcriptomic studies are crucial for identifying the genes and transcriptional networks modulated by (+)-berbine. Transcriptome screening has been employed to investigate RNA-mediated activities of berberine (B55584), identifying specific RNA transcripts that interact with the compound with high affinity. oup.com Research has shown that berberine can suppress gene transcription on a global scale, including both TATA box-dependent and independent genes, by interacting directly with DNA and altering its conformation. nih.gov In the context of its biosynthesis in plants like Berberis, comparative transcriptome analysis helps identify all the genes encoding the necessary enzymes and understand their expression levels. mdpi.com Such approaches are vital for elucidating its polypharmacological effects and for metabolic engineering efforts. researchgate.net
Proteomics : Quantitative proteomics has become a powerful tool to map the protein interaction landscape of (+)-berbine. Studies have identified hundreds of differentially expressed proteins in response to berberine treatment in various cell types, including cancer cells and microbes. nih.govresearchgate.netbohrium.com For instance, in colon cancer cells, proteomic analysis revealed that berberine affects proteins involved in mitochondrial protein synthesis and calcium mobilization. nih.govresearchgate.net In studies on radiation-induced skin injury, proteomics identified that berberine treatment upregulated proteins associated with epithelial migration and proliferation, such as KRT14 and KRT16, while downregulating others. frontiersin.org Chemical proteomics, using a berberine-based probe, has successfully "fished" for novel protein targets, identifying HSP60, HSP90, and tubulin as interacting partners. hku.hk These studies provide direct insights into the molecular machinery affected by the compound.
Metabolomics : Metabolomics profiling offers a snapshot of the metabolic state of a cell or organism, revealing how (+)-berbine alters biochemical pathways. nih.gov This approach has been used to investigate its therapeutic mechanisms in conditions like prostate cancer, nonalcoholic steatohepatitis (NASH), and sepsis. oncotarget.comrsc.orgresearchgate.net In prostate cancer models, metabolomic investigation identified numerous metabolite biomarkers in blood and cancer cells, helping to construct a metabolic network of berberine's protective effects. oncotarget.com Similarly, in models of ulcerative colitis, metabolomics, combined with other omics, revealed that berberine modulates bile acid metabolism. researchgate.netnih.govnih.gov These findings are critical for understanding the systemic effects of berberine and identifying biomarkers of its activity.
The integration of these multi-omics technologies provides a powerful, synergistic approach to build comprehensive models of berberine's mechanism of action, from gene regulation to protein function and metabolic output. researchgate.netoup.com
| Omics Technology | Key Research Focus | Examples of Findings | References |
| Genomics/Transcriptomics | Identifying gene targets and regulatory networks; understanding biosynthesis pathways. | Suppression of global gene transcription; identification of RNA interaction partners and biosynthetic enzymes. | oup.comnih.govmdpi.com |
| Proteomics | Mapping protein expression changes and identifying direct protein targets. | Modulation of proteins in mitochondrial synthesis, cell proliferation (KRT14, KRT16), and stress response (HSP60, HSP90). | nih.govresearchgate.netfrontiersin.orghku.hk |
| Metabolomics | Characterizing changes in metabolic profiles and pathways. | Regulation of phospholipid and unsaturated fatty acid metabolism in NASH; modulation of bile acid pathways in colitis. | researchgate.netnih.gov |
| Multi-Omics | Integrating data for a systems-level understanding of berberine's effects. | Revealing the role of berberine in modulating the gut microbiome and bile acid metabolism in the gut-liver axis for treating ulcerative colitis. | researchgate.netnih.govoup.com |
Sustainable Production and Biotechnological Approaches (e.g., Cell Culture, Synthetic Biology)
The increasing demand for (+)-berbine for research and potential therapeutic use necessitates the development of sustainable and scalable production methods beyond extraction from slow-growing plants.
Plant Cell Culture : Culturing plant cells in bioreactors is a promising alternative for producing valuable phytochemicals like (+)-berberine. researchgate.net Cell suspension cultures of species such as Coptis japonica and Thalictrum rugosum have been extensively studied for berberine production. tandfonline.comnih.govjmb.or.kr Research has focused on optimizing culture conditions, such as medium composition (e.g., copper concentration, phosphate (B84403) levels) and cultivation strategy (e.g., one-stage vs. two-stage culture), to maximize yield. tandfonline.comjmb.or.kr High-density cultures and large-scale bioreactor systems have achieved significant yields, demonstrating the industrial feasibility of this technology. researchgate.netresearchgate.net
Metabolic Engineering and Synthetic Biology : Genetic manipulation of both plant and microbial systems offers a powerful strategy to enhance (+)-berbine production. nih.gov Metabolic engineering in plants involves overexpressing key biosynthetic genes, such as the Berberine Bridge Enzyme (BBE) or (S)-scoulerine 9-O-methyltransferase (SMT), to increase the metabolic flux towards berberine. researcherslinks.comresearcherslinks.compnas.org These approaches have successfully increased alkaloid content in transgenic plant cultures. pnas.org Furthermore, synthetic biology aims to reconstruct the entire berberine biosynthetic pathway in microbial hosts like yeast (Saccharomyces cerevisiae). This involves identifying and cloning all the necessary genes from the source plant and assembling them in a microbial chassis, which can be fermented on a large scale for cost-effective and sustainable production.
| Biotechnological Approach | Description | Key Research Findings | References |
| Plant Cell Culture | Growing plant cells (e.g., Coptis japonica) in controlled bioreactors. | Optimized media and high-density cultures can achieve high yields (e.g., up to 7 g/L). | researchgate.nettandfonline.comresearchgate.net |
| Metabolic Engineering | Modifying biosynthetic pathways in plants to increase product yield. | Overexpression of enzymes like Berberine Bridge Enzyme (BBE) enhances metabolic flow to berberine. | nih.govresearcherslinks.comresearcherslinks.compnas.org |
| Synthetic Biology | Reconstructing the biosynthetic pathway in a microbial host (e.g., yeast). | Aims to create a fermentable, plant-free production platform for sustainable supply. | pnas.org |
Advanced Chemical Biology Probes Based on the Berbine Scaffold
The unique chemical structure and fluorescent properties of the (+)-berbine scaffold make it an excellent starting point for designing advanced chemical biology probes. These tools are invaluable for studying biological processes, identifying drug targets, and visualizing molecular interactions in real-time. mdpi.com
Fluorescent "Light-Up" Probes : Berberine and its derivatives can act as "light-up" probes, exhibiting weak fluorescence in aqueous solution but a significant increase in emission upon binding to specific biomolecules, particularly DNA and RNA structures like G-quadruplexes. mdpi.com Researchers have synthesized modified berberine derivatives, such as those with phosphate substituents, that show selective fluorescence enhancement upon binding to G-quadruplex DNA over duplex DNA. mdpi.comresearchgate.net This property allows for the specific detection and imaging of these structures in vitro and potentially within living cells.
Probes for Target Identification : The berbine scaffold can be functionalized with reactive groups or affinity tags to create probes for target identification via chemoproteomics. hku.hk For example, a berberine-based probe was used to pull down and identify interacting proteins from cell lysates, leading to the discovery of HSP60 as a novel target. hku.hk
Probes for Studying Biological Function : Di-berberine conjugates have been developed as chemical probes to investigate the function and inhibition of bacterial efflux pumps, such as the MexXY-OprM system in Pseudomonas aeruginosa. nih.gov By optimizing the berberine scaffold, researchers can create potent inhibitors that also serve as tools to understand the mechanics of antibiotic resistance. plos.org These structure-activity relationship studies are crucial for developing derivatives with enhanced potency and selectivity. mdpi.com
| Probe Type | Application | Example | References |
| Fluorescent Probes | Detecting and imaging specific biomolecules (e.g., G-quadruplex DNA). | A phosphate-substituted berberrine derivative that fluoresces upon binding to G4-DNA. | mdpi.comresearchgate.net |
| Target ID Probes | Identifying direct binding partners of berberine in complex biological samples. | An affinity-tagged berberine probe used in chemoproteomics to identify HSP60. | hku.hk |
| Functional Probes | Investigating the function and inhibition of specific biological systems. | Di-berberine conjugates designed to probe and inhibit bacterial efflux pumps. | nih.gov |
Exploration of Novel Molecular Targets and Pathways
While (+)-berbine is known to interact with numerous targets, ongoing research continues to uncover novel molecular players and signaling pathways, expanding its known polypharmacology. nih.govmdpi.commdpi.com This exploration is key to understanding its diverse therapeutic effects and identifying new clinical applications.
Novel Protein Targets : Advanced screening methods, including target fishing, molecular docking, and surface plasmon resonance (SPR), have identified new direct molecular targets for berberine. frontiersin.orgfrontiersin.org These include proteins involved in bacterial cell division like FtsZ, multidrug resistance regulators such as BmrR and RamR, and enzymes implicated in neurodegenerative disease like BACE1. frontiersin.orgfrontiersin.org In cancer research, the Wilms' tumor gene on the X chromosome (WTX) was identified as a novel molecular target upregulated by berberine in Wilms' tumor cells. spandidos-publications.com
New Signaling Pathways : Research is elucidating how berberine modulates complex signaling cascades. In addition to well-known pathways like AMPK and MAPK, studies show berberine can regulate others such as the Wnt/β-catenin pathway, the JAK-STAT pathway, and ER stress signaling. mdpi.comnih.govplos.org For instance, berberine was found to inhibit HIV protease inhibitor-induced inflammation by modulating ER stress and the subsequent activation of the ERK signaling pathway. plos.org In another study, a berberine derivative was shown to promote osteoblast differentiation through the Akt and PKC signaling pathways. nih.gov These discoveries reveal new mechanisms by which berberine exerts its effects, from inhibiting tumor progression to influencing immune responses and cellular differentiation. biologists.com
The continued exploration of these new frontiers will undoubtedly deepen our understanding of (+)-berbine's biological activities and pave the way for its rational development as a next-generation therapeutic agent.
| Target/Pathway | Biological Context | Key Finding | References |
| FtsZ | Bacterial cell division | Berberine binds to and inhibits FtsZ, disrupting bacterial cytokinesis. | plos.orgfrontiersin.org |
| BACE1 | Alzheimer's disease | Identified as a new target; berberine inhibits its activity, potentially reducing Aβ generation. | frontiersin.org |
| WTX (Wilms' tumor gene on X) | Wilms' tumor (kidney cancer) | Berberine upregulates WTX expression, contributing to its anti-proliferative effects. | spandidos-publications.com |
| Akt and PKC Signaling | Osteogenesis (bone formation) | A berberine derivative promotes osteoblast differentiation by activating Akt and PKC pathways. | nih.gov |
| ER Stress & ERK Signaling | Inflammation | Berberine inhibits inflammation by modulating ER stress and downstream ERK activation. | plos.org |
| Wnt/β-catenin Pathway | Cancer | Berberine can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in tumorigenesis. | nih.gov |
Q & A
Q. How should researchers address societal implications of (+)-Berbine’s potential misuse (e.g., neurotoxicity)?
- Methodological Answer : Integrate risk-benefit analysis using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Publish safety data transparently and engage policymakers via white papers or interdisciplinary workshops .
Data Presentation Guidelines
- Tables : Include enantiomeric purity data, IC₅₀ values, and pharmacokinetic parameters (mean ± SEM).
- Figures : Use chiral chromatograms, dose-response curves, and molecular docking diagrams.
- Reproducibility : Detailed experimental protocols must align with Beilstein Journal standards (e.g., full synthetic procedures, instrument calibration details) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
